Hydrazinecarbothioamide, N-2-thiazolyl-
Overview
Description
Hydrazinecarbothioamide, N-2-thiazolyl- is a heterocyclic compound that contains both a thiazole ring and a hydrazinecarbothioamide group. This compound is known for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties . The presence of the thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N-2-thiazolyl- can be synthesized through various synthetic routes. One common method involves the reaction of hydrazinecarbothioamide with thiazole derivatives. For example, the reaction of 2-(1-(2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinecarbothioamide with hydrazonoyl chlorides and α-halo-compounds yields thiazole derivatives . The reaction conditions typically involve the use of solvents such as ethanol and the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for hydrazinecarbothioamide, N-2-thiazolyl- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, N-2-thiazolyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of hydrazinecarbothioamide, N-2-thiazolyl- include hydrazonoyl chlorides, α-halo-compounds, and bases like triethylamine . The reactions are typically carried out in solvents such as ethanol under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of hydrazinecarbothioamide, N-2-thiazolyl- include various thiazole derivatives, which exhibit significant biological activities .
Scientific Research Applications
Hydrazinecarbothioamide, N-2-thiazolyl- has a wide range of scientific research applications, including:
Biology: It exhibits significant antimicrobial and antifungal
Properties
IUPAC Name |
1-amino-3-(1,3-thiazol-2-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S2/c5-8-3(9)7-4-6-1-2-10-4/h1-2H,5H2,(H2,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPGAHHTWWODSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=S)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365524 | |
Record name | Hydrazinecarbothioamide, N-2-thiazolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77899-87-7 | |
Record name | Hydrazinecarbothioamide, N-2-thiazolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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